molecular formula C22H41N7O8S3 B3194483 L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- CAS No. 848668-45-1

L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-

Cat. No.: B3194483
CAS No.: 848668-45-1
M. Wt: 627.8 g/mol
InChI Key: MVNJBGADDVDXMI-DWTGPMEZSA-N
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Description

L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- is a complex peptide composed of multiple amino acids. This compound is notable for its unique sequence, which includes L-Alanine, L-Lysine, L-Cysteine, and L-Threonine. Each of these amino acids contributes distinct properties to the peptide, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acid is coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize fermentation processes involving genetically engineered microorganisms to produce the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s stability and function.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- involves its interaction with cellular proteins and enzymes. The cysteine residues can form disulfide bonds, which are essential for maintaining the structural integrity of proteins. Additionally, the peptide can modulate redox homeostasis within cells by participating in the synthesis of glutathione, a critical antioxidant .

Comparison with Similar Compounds

Similar Compounds

    L-Alanine, L-lysyl-L-cysteinyl-L-leucyl-: Similar in structure but with leucine instead of threonine.

    L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-seryl-: Contains serine instead of threonine.

Uniqueness

L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of multiple cysteine residues allows for the formation of stable disulfide bonds, enhancing the peptide’s structural stability and functional versatility .

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41N7O8S3/c1-10(22(36)37)25-21(35)16(11(2)30)29-20(34)15(9-40)28-19(33)14(8-39)27-18(32)13(7-38)26-17(31)12(24)5-3-4-6-23/h10-16,30,38-40H,3-9,23-24H2,1-2H3,(H,25,35)(H,26,31)(H,27,32)(H,28,33)(H,29,34)(H,36,37)/t10-,11+,12-,13-,14-,15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNJBGADDVDXMI-DWTGPMEZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N7O8S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30827308
Record name L-Lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30827308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848668-45-1
Record name L-Lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30827308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-
Reactant of Route 2
L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-
Reactant of Route 3
L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-
Reactant of Route 4
Reactant of Route 4
L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-
Reactant of Route 5
L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-
Reactant of Route 6
L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-

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